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Compound of Interest

Compound Name: Methyl maleurate

CAS No.: 105-63-5

Cat. No.: B094408

Get Quote

Topic: Troubleshooting "Methyl Maleurate" (Methyl

-carbamoylmaleamate) NMR Signal Assignment Document ID: TS-NMR-MM-001 Author:
Senior Application Scientist, Analytical Chemistry Division Last Updated: February 20, 2026

Executive Summary & Structural Context[1]
Methyl maleurate (CAS: 105-63-5) is the methyl ester of maleuric acid (

-carbamoylmaleamic acid).[1] It is typically synthesized via the methanolysis (ring-opening) of

-carbamoylmaleimide (NCMI) or the reaction of maleic anhydride with urea followed by
methylation.

The Core Challenge: The assignment of Methyl Maleurate is frequently complicated by three

competing phenomena:

Cyclization-Equilibrium: The open-chain ester can cyclize back to

-carbamoylmaleimide (NCMI) or degrade to maleimide under acidic/thermal stress.
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Stereoisomerism: The cis-alkene (maleic framework) is susceptible to isomerization to the

trans-isomer (fumaric derivative), drastically altering coupling constants.

Proton Exchange: The urea moiety contains labile protons (

and

) that exhibit significant solvent-dependent broadening and chemical shift variation.

Target Structure
Formula:

IUPAC: Methyl (2Z)-4-[(aminocarbonyl)amino]-4-oxo-2-butenoate[1]

Diagnostic Workflow (Interactive Decision Tree)
Use the following logic flow to rapidly diagnose spectral anomalies.
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Start: 1H NMR Spectrum Analysis
(DMSO-d6 recommended)

Is the Methoxyl (-OCH3)
singlet present at ~3.7 - 3.8 ppm?

Analyze Alkene Region
(6.0 - 7.0 ppm)

Yes (3H present)

Suspect Cyclization:
N-carbamoylmaleimide (NCMI)

or Maleimide

No (Absent)

What is the Alkene Multiplicity?

Sharp Singlet
(~6.8 - 7.1 ppm)

Singlet

AB System / Multiplet
(6.2 - 6.4 ppm)

Multiplet/AB

AB Quartet with
J > 15 Hz

Large Splitting

Identity: N-carbamoylmaleimide
(Starting Material/Degradant)

If NH signals present

Identity: Maleimide
(Cleavage Product)

If Urea NH missing

Identity: Methyl Maleurate
(Target Structure)

Identity: Methyl Fumarurate
(Isomerization Impurity)

Click to download full resolution via product page

Figure 1: Diagnostic logic for distinguishing Methyl Maleurate from common synthetic

impurities and degradants.

Troubleshooting Guides (Q&A)
Category 1: Structural Verification & Isomerism
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Q1: My alkene region shows a sharp singlet instead of the expected multiplet. Is this Methyl
Maleurate? Diagnosis: Likely No. Explanation: Methyl maleurate possesses an asymmetric

cis-alkene environment (

) due to the distinct ester and acyl-urea ends. This typically results in an AB system (two
doublets) or a multiplet around

6.3 ppm.[2]

Root Cause: A sharp singlet in the

6.8–7.2 ppm range usually indicates a symmetric cyclic structure, such as

-carbamoylmaleimide (the starting material) or Maleimide (a degradation product).

Action: Check for the methyl ester singlet at

3.8 ppm. If absent, you have the cyclic imide.

Q2: I see two doublets in the alkene region, but the coupling constant (

) is 15.8 Hz. Is this correct? Diagnosis:No, you have the Fumarate (Trans) isomer. Explanation:
The target molecule is a maleic (cis) derivative. Cis-alkenes typically exhibit coupling constants
of

Hz. A

-value

Hz is diagnostic of trans-geometry (fumarate derivative).

Root Cause: Isomerization can occur if the reaction mixture was heated excessively or

exposed to UV light/radical initiators.

Category 2: Proton Assignment Challenges
Q3: The NH protons are missing or extremely broad. How do I confirm the urea moiety?

Diagnosis: Solvent-induced exchange or quadrupole broadening. Explanation: The terminal

and internal imide-like
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are acidic. In solvents containing trace water or capable of hydrogen bonding (like DMSO),
these protons can broaden significantly.

Action:

Solvent Switch: Run the sample in DMSO-d6 (dry). CDCl3 often leads to poor solubility

and extreme broadening of amide signals.

Temperature: Lower the temperature (e.g., 280 K) to slow down the exchange rate and

sharpen the amide signals.

Integration Check: The internal NH (adjacent to carbonyls) typically appears very

downfield (

10.0–10.5 ppm), while the terminal

appears around

7.0–8.5 ppm.

Q4: There are extra peaks in the 3.0–4.0 ppm region. Is this the product? Diagnosis: Check for

Methanol or Hydrolysis. Explanation: The synthesis often involves methanol reflux.

Verification:

Methyl Maleurate: Singlet at

~3.8 ppm.

Residual Methanol: Singlet at

~3.17 ppm (in DMSO) or ~3.49 ppm (in CDCl3).

Dimethyl Maleate (Impurity): Singlet at

~3.6 ppm (if urea was cleaved and double esterification occurred).

Reference Data Tables
Table 1: Chemical Shift Comparison (1H NMR, 400 MHz)
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Proton Group
Methyl Maleurate
(Target)

-
Carbamoylmaleimi
de (Cyclic Impurity)

Maleimide
(Degradant)

Solvent DMSO-d6 / CDCl3 DMSO-d6 DMSO-d6

-OCH3 (Ester) 3.75 - 3.80 (s, 3H) Absent Absent

=CH- (Alkene) 6.20 - 6.40 (m/AB, 2H) ~7.10 (s, 2H) 6.8 - 7.0 (s, 2H)

-NH (Internal) 10.3 - 10.5 (br s, 1H) 10.8 - 11.2 (br s, 1H) 10.8 (br s, 1H)

-NH2 (Terminal) 7.5 - 8.5 (br s/d, 2H) 7.4 - 7.8 (br s, 2H) Absent

Coupling (

)
Hz N/A (Symmetric) N/A (Symmetric)

Note: Chemical shifts are approximate and concentration/pH dependent.

Table 2: 13C NMR Expected Shifts (DMSO-d6)

Carbon Environment
Approx. Shift (

ppm)
Note

Ester Carbonyl (-COO-) 165.0 - 166.0 Distinct from amide

Amide Carbonyls (-CONH-) 168.0 - 172.0 Urea/Amide region

Alkene (-CH=CH-) 128.0 - 136.0 Two distinct signals for acyclic

Methoxy (-OCH3) 52.0 - 53.0 Diagnostic for ester

Detailed Validation Protocol
To rigorously validate the identity of Methyl Maleurate, perform the following "Self-Validating"

experiment:

Protocol: Methanolysis Monitoring
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This experiment confirms the structure by observing the conversion of the cyclic precursor to

the open-chain ester.

Preparation: Dissolve 10 mg of pure

-carbamoylmaleimide in 0.6 mL DMSO-d6.

Baseline Scan: Acquire a standard 1H NMR spectrum. Note the alkene singlet at ~7.1 ppm

and absence of OMe peak.

Reaction: Add 20

L of Methanol-d4 (or standard Methanol) directly to the NMR tube.

Heating: Gently heat the tube to 50°C for 30 minutes.

Post-Reaction Scan: Acquire 1H NMR.

Success Criteria: Appearance of the ester peak (corresponding to added methanol) and

splitting of the alkene singlet into an AB system/multiplet at ~6.3 ppm.

Failure: Persistence of the singlet indicates lack of ring opening (reaction failure).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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